

Application Notes and Protocols for GSK143 Dihydrochloride Cell Viability Assay

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Compound of Interest

Compound Name: GSK143 dihydrochloride

Cat. No.: B12417604

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Introduction

GSK143 dihydrochloride is a potent and highly selective, orally active inhibitor of spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a critical role in the signal transduction of various immune cell receptors, including the B-cell receptor (BCR). In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL), SYK is constitutively active and provides essential pro-survival signals, making it a compelling therapeutic target. Inhibition of SYK with GSK143 has been shown to abrogate these survival signals, leading to a decrease in cell viability and induction of apoptosis in cancer cells.^{[1][2][3][4][5]}

These application notes provide a comprehensive guide for assessing the effect of **GSK143 dihydrochloride** on cell viability using standard in vitro assays. The protocols detailed below are designed to be adaptable to various B-cell lymphoma and leukemia cell lines.

Mechanism of Action

GSK143 is an ATP-competitive inhibitor of SYK.^[3] By binding to the ATP-binding site of the kinase, it prevents the phosphorylation and subsequent activation of SYK. This blockade of SYK activity disrupts downstream signaling pathways crucial for B-cell survival and proliferation, including the Phospholipase C gamma 2 (PLCγ2), Protein Kinase B (AKT), and Extracellular signal-regulated kinase (ERK) pathways.^{[1][4]} Furthermore, SYK inhibition has

been shown to downregulate the anti-apoptotic protein Mcl-1, a key factor in the survival of CLL cells.^{[1][4][6]}

Data Presentation

The following tables summarize the key characteristics of **GSK143 dihydrochloride** and provide a template for presenting cell viability data.

Table 1: **GSK143 Dihydrochloride** Properties

Property	Value	Reference
Target	Spleen Tyrosine Kinase (SYK)	N/A
Synonyms	GSK143, GSK 143	N/A
Molecular Formula	C ₁₇ H ₂₂ N ₆ O ₂ · 2HCl	N/A
Molecular Weight	415.32 g/mol	N/A
Solubility	Soluble in DMSO and water	N/A
Storage	Store at -20°C as a solid. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.	N/A

Table 2: Example of Cell Viability Data (IC₅₀ Determination)

Cell Line	GSK143 Dihydrochloride Concentration (nM)	% Cell Viability (relative to DMSO control)
MEC-1 (CLL)	0	100
10	95	
50	85	
100	70	
250	55	
323	50 (IC ₅₀)	
500	40	
1000	25	
5000	10	
10000	5	

Note: The IC₅₀ value of 323 nM in CLL cells has been previously reported.

Experimental Protocols

Two common and reliable methods for assessing cell viability are the MTT and Resazurin assays. Both are colorimetric assays that measure the metabolic activity of viable cells.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.^{[7][8]}

Materials:

- **GSK143 dihydrochloride**

- Chronic Lymphocytic Leukemia (CLL) cell line (e.g., MEC-1, JVM-3) or other B-cell malignancy cell lines
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- 96-well flat-bottom cell culture plates
- MTT solution (5 mg/mL in sterile PBS)[9]
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7][9]
- Multichannel pipette
- Microplate reader capable of measuring absorbance at 570 nm[7][9]

Procedure:

- Cell Seeding:
 - Culture cells to 70-80% confluency.
 - Harvest cells and perform a cell count using a hemocytometer or automated cell counter.
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium.[10]
 - Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow cells to adhere and resume logarithmic growth.
- Compound Treatment:
 - Prepare a stock solution of **GSK143 dihydrochloride** in sterile DMSO (e.g., 10 mM).
 - On the day of the experiment, prepare serial dilutions of **GSK143 dihydrochloride** in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 250, 500, 1000, 5000, 10000 nM).

- Include a vehicle control with the same final concentration of DMSO as the highest drug concentration (typically $\leq 0.1\%$).
- Carefully remove the old medium from the wells and add 100 μL of the medium containing the different concentrations of **GSK143 dihydrochloride**.
- Incubation:
 - Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO_2 .
- MTT Addition and Solubilization:
 - After the incubation period, add 10 μL of 5 mg/mL MTT solution to each well.[\[7\]](#)[\[9\]](#)
 - Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[\[7\]](#)[\[9\]](#)
 - Carefully remove the medium containing MTT. For suspension cells, centrifuge the plate at a low speed (e.g., 500 x g for 5 minutes) before aspirating the medium.
 - Add 100 μL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[\[7\]](#)
 - Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
- Data Acquisition and Analysis:
 - Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[\[7\]](#)[\[9\]](#)
 - Subtract the background absorbance from a well containing only medium and MTT.
 - Calculate the percentage of cell viability relative to the vehicle-treated control cells.
 - Plot the percentage of viability against the logarithm of the **GSK143 dihydrochloride** concentration to generate a dose-response curve and determine the IC_{50} value.

Protocol 2: Resazurin (AlamarBlue) Assay

This assay uses the blue dye resazurin, which is reduced to the pink and highly fluorescent resorufin by metabolically active cells. This method is generally more sensitive than the MTT assay.

Materials:

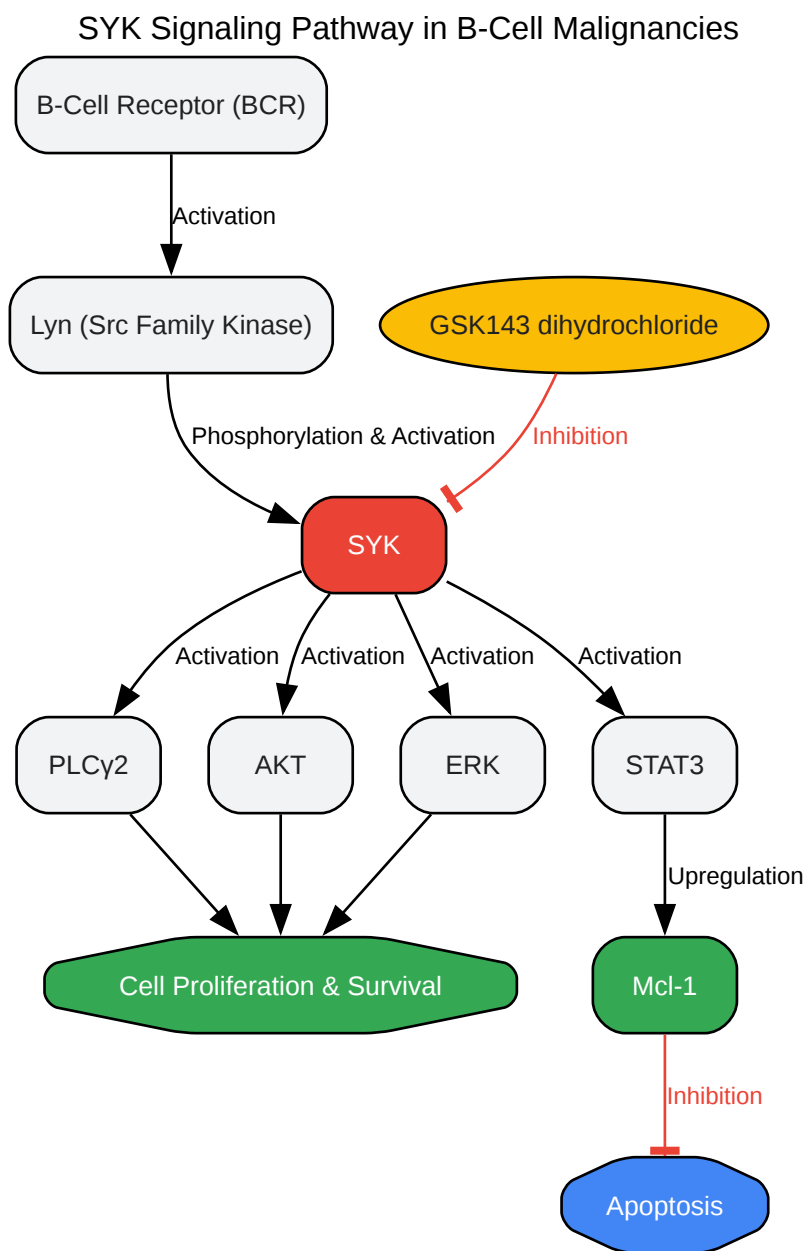
- **GSK143 dihydrochloride**
- CLL cell line (e.g., MEC-1, JVM-3) or other B-cell malignancy cell lines
- Complete cell culture medium
- 96-well opaque-walled plates (to minimize background fluorescence)
- Resazurin solution (e.g., 0.15 mg/mL in sterile PBS)
- Multichannel pipette
- Fluorescence microplate reader with excitation at ~560 nm and emission at ~590 nm

Procedure:

- Cell Seeding:
 - Follow the same procedure as for the MTT assay (Protocol 1, Step 1). Use an opaque-walled 96-well plate.
- Compound Treatment:
 - Follow the same procedure as for the MTT assay (Protocol 1, Step 2).
- Incubation:
 - Follow the same procedure as for the MTT assay (Protocol 1, Step 3).
- Resazurin Addition:

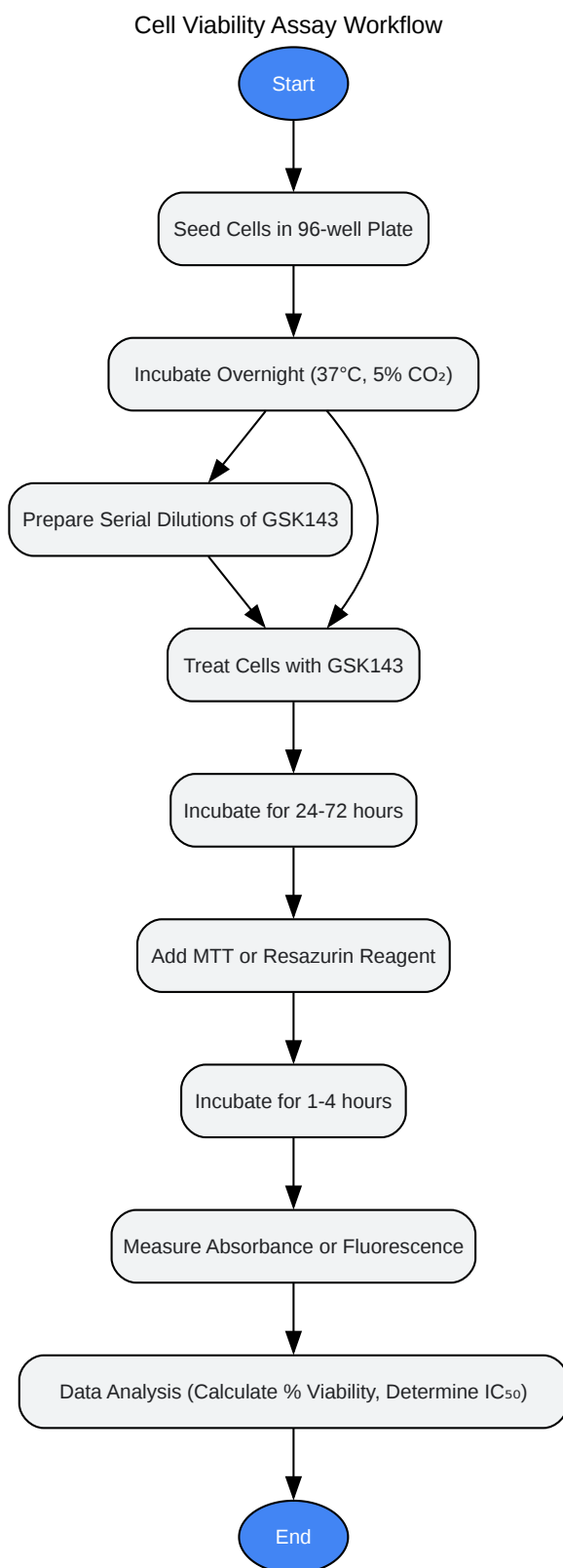
- After the incubation period, add 20 μ L of resazurin solution to each well.^[9]
- Incubate the plate for 1 to 4 hours at 37°C, protected from light.^[9] The optimal incubation time may vary depending on the cell line and density and should be determined empirically.
- Data Acquisition and Analysis:
 - Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
 - Subtract the background fluorescence from a well containing only medium and resazurin.
 - Calculate the percentage of cell viability relative to the vehicle-treated control cells.
 - Plot the percentage of viability against the logarithm of the **GSK143 dihydrochloride** concentration to generate a dose-response curve and determine the IC₅₀ value.

Mandatory Visualizations



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Caption: SYK Signaling Pathway and Inhibition by GSK143.



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Caption: General workflow for the cell viability assay.

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